Ferrous gluconate dihydrate
Description
Historical Context and Evolution of Academic Inquiry
The investigation of ferrous gluconate has evolved from foundational synthesis and characterization to sophisticated material science applications. Early academic focus was on its production, typically through the reaction of an iron (II) salt like ferrous sulfate (B86663) with a gluconate salt, such as sodium or barium gluconate. researchgate.netceon.rsnarod.ru For instance, a common synthesis method involves the reaction between ferrous sulfate and sodium gluconate, or by neutralizing gluconic acid with reduced iron. ceon.rsatamanchemicals.com
Regulatory and standardization bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) established specifications for ferrous gluconate in the late 1990s, indicating its established use by that time. fao.orgfao.org Initial characterization efforts aimed to understand its basic properties and confirm its structure.
Over time, academic inquiry has shifted towards more advanced topics. Researchers began investigating the compound's thermal decomposition properties, discovering that under specific atmospheric conditions, it could be used as a precursor to synthesize other valuable iron compounds, such as maghemite (γ-Fe2O3). narod.ruresearchgate.net More recent research employs advanced analytical techniques to probe its structure and behavior with greater detail. Mössbauer spectroscopy studies, for example, have been used to investigate the oxidation state and local environment of the iron atoms within the molecule, revealing the presence of two distinct sites for the Fe2+ ions in the hydrated form. arxiv.orgresearchgate.net The academic journey has also expanded into nanotechnology, with green synthesis methods being developed to create ferrous gluconate nanoparticles for potential applications in drug delivery. asianpubs.org
Significance in Contemporary Chemical Science and Engineering
Ferrous gluconate dihydrate holds considerable significance in modern chemical science and engineering due to its versatility and specific properties. It serves as a valuable precursor and building block in the synthesis of more complex molecules and materials. biosynth.com
Key areas of significance include:
Materials Science: It is a key precursor in the synthesis of iron oxides. Through controlled thermal decomposition, this compound can be transformed into various iron oxide phases, including α-Fe2O3 and the magnetically significant γ-Fe2O3, which is used in recording and memory devices. narod.ruresearchgate.net
Industrial Chemistry: The compound functions as an effective chelating agent. It is used as an odor-inhibiting scavenger for hydrogen sulfide (B99878) in various industrial applications. lohmann-minerals.com
Electroplating: In electroplating processes, ferrous gluconate acts as a reducing agent, contributing to the quality and performance of the plated products. lohmann-minerals.com
Agricultural Science: As a source of iron, it is used as a micronutrient in fertilizers to support plant growth and improve crop yield. lohmann-minerals.com
Pharmaceutical and Food Chemistry: In the pharmaceutical industry, it is a key ingredient for its high bioavailability. lohmann-minerals.com In food science, it is used as a color stabilizer. fao.orgfao.org Research continues into novel delivery systems, such as incorporating it into polymethylsilsesquioxane hydrogels to create controlled-release oral iron supplements. mdpi.com
Scope and Research Objectives for Chemical Investigations
The primary research objectives for the chemical investigation of this compound are centered on its synthesis, characterization, and application development. A significant portion of research has been dedicated to elucidating its fundamental physicochemical properties.
The scope of these investigations includes:
Synthesis and Purification: Developing and optimizing synthesis routes, such as the reaction between sodium gluconate and iron (II) sulfate, and subsequent purification using techniques like ion-exchange resins to achieve high-purity ( >90%) ferrous gluconate. researchgate.netceon.rs
Structural Elucidation: Determining the precise molecular structure and bonding is a key objective. This involves a suite of analytical methods, including:
Spectroscopy: UV-VIS spectrophotometry, Fourier-Transform Infrared Spectroscopy (FT-IR), and Proton Nuclear Magnetic Resonance (1H-NMR) are used to identify functional groups and confirm the coordination of the gluconate ligand to the iron center. researchgate.netceon.rs
Diffraction: X-ray Diffraction (XRD) studies have been conducted to understand its solid-state structure, with findings often indicating an amorphous nature for the synthesized product. researchgate.netceon.rs
Mössbauer Spectroscopy: This technique provides detailed insight into the iron centers, confirming the Fe2+ state and identifying different coordination environments within the crystal lattice. arxiv.orgresearchgate.net
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to study the compound's thermal stability and decomposition pathways. These studies have confirmed its dihydrate nature, with a characteristic melting/decomposition point around 188 °C, and have mapped its conversion to iron oxides at higher temperatures. researchgate.netceon.rsresearchgate.net
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) is used for the qualitative and quantitative analysis of ferrous gluconate, confirming purity and identifying any byproducts. researchgate.netceon.rs
The data below summarizes key physicochemical properties and characterization findings from various research investigations.
Physicochemical Properties of this compound
| Property | Value/Description | Source(s) |
|---|---|---|
| Chemical Formula | C12H22FeO14·2H2O | fao.orgbiosynth.com |
| Molecular Weight | 482.17 g/mol | fao.orgbiosynth.com |
| Appearance | Fine, yellowish-gray or pale greenish-yellow powder or granules. | atamanchemicals.comfao.org |
| Odor | Slight odor resembling burnt sugar. | atamanchemicals.comfao.org |
| Melting Point | 188 °C (decomposes) | atamanchemicals.comchemsrc.comchemicalbook.com |
| Solubility | Soluble in water (especially with slight heating); practically insoluble in ethanol. | atamanchemicals.comfao.org |
| pH (1% solution) | ~4.8 | lohmann-minerals.com |
Summary of Characterization Data
| Analytical Technique | Key Findings | Source(s) |
|---|---|---|
| FT-IR Spectroscopy | Shows broad bands for O-H stretching (from hydroxyl groups and water), and characteristic shifts in carboxylate group vibrations, confirming chelation. | researchgate.netceon.rs |
| X-Ray Diffraction (XRD) | The absence of sharp, intense peaks indicates a largely amorphous structure for synthesized samples. | researchgate.netceon.rs |
| Differential Scanning Calorimetry (DSC) | An endothermic peak around 108-188°C corresponds to dehydration and melting/decomposition, confirming the dihydrate form. | researchgate.netceon.rsresearchgate.net |
| Mössbauer Spectroscopy | Confirms iron is in the Fe2+ high-spin state and occupies two distinct crystallographic sites in the hydrated form. | arxiv.orgresearchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
iron(2+);2,3,4,5,6-pentahydroxyhexanoate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Fe.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBSKTPEFSQVHL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Fe+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24FeO15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6047-12-7 | |
| Record name | Ferrous gluconate dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6047-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Derivatization
Conventional Synthesis Routes
Conventional synthesis of ferrous gluconate dihydrate is primarily achieved through aqueous reactions involving carefully selected precursors and controlled reaction conditions. ecfr.govsinoright.net
The most common methods for preparing ferrous gluconate involve the reaction of a gluconate salt or gluconic acid with an iron source. ecfr.govatamanchemicals.com Three primary routes are widely documented:
Reaction of Gluconic Acid with Iron Powder: This method involves the direct reaction of gluconic acid with iron powder. atamanchemicals.comgoogle.com Typically, gluconic acid is first obtained by decalcifying calcium gluconate with sulfuric acid. google.com
Double Decomposition Reaction: This route uses the reaction between a hot solution of calcium gluconate or barium gluconate and ferrous sulfate (B86663). ecfr.govsinoright.net This results in the formation of ferrous gluconate and a precipitate of calcium sulfate or barium sulfate, which is then removed.
Reaction of Ferrous Carbonate with Gluconic Acid: This process involves heating freshly prepared ferrous carbonate with gluconic acid in an aqueous solution. ecfr.govsinoright.net
The selection of precursors directly influences the reaction conditions required for synthesis. For the direct reaction between gluconic acid and iron powder, specific temperature and pH ranges are critical for efficient conversion. google.com
Table 1: Precursor Selection for Conventional Synthesis
| Synthesis Route | Gluconate Source | Iron Source | Byproduct |
|---|---|---|---|
| Direct Reaction | Gluconic Acid (from Calcium Gluconate) | Iron Powder | Hydrogen Gas |
| Double Decomposition | Calcium Gluconate / Barium Gluconate | Ferrous Sulfate | Calcium Sulfate / Barium Sulfate |
Data sourced from multiple references. ecfr.govsinoright.netatamanchemicals.comgoogle.com
Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product. Key parameters include temperature, pH, and reactant ratios.
For the synthesis involving gluconic acid and iron powder, research has identified optimal conditions to achieve the highest product yield. google.com The reaction temperature is ideally maintained between 90°C and 95°C. google.com Within this range, the product yield is maximized, exceeding 76%. google.com Similarly, the pH of the reaction mixture is a critical factor, with the highest yields (over 77%) observed when the pH is controlled between 4.1 and 4.5. google.com The amount of iron powder added is also optimized, typically around 15-16% of the weight of the initial calcium gluconate used to produce the gluconic acid. google.com
Table 2: Optimized Reaction Parameters for Gluconic Acid-Iron Powder Synthesis
| Parameter | Optimal Range | Reported Yield |
|---|---|---|
| Temperature | 90 - 95 °C | > 76% |
| pH | 4.1 - 4.5 | > 77% |
Data sourced from a 2013 patent analysis. google.com
Novel Synthetic Approaches and Innovations
Another approach involves the synthesis from sodium gluconate and iron (II) sulfate precursors, which allows for a molar ratio of 1:2 of iron to gluconate. scispace.comresearchgate.net This method also emphasizes post-synthesis purification to achieve high purity levels of over 90%. scispace.comsemanticscholar.org
Purification and Isolation Techniques
After the initial synthesis, the crude ferrous gluconate product must be purified to remove unreacted precursors, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a key analytical technique used for the qualitative and quantitative analysis of synthesized ferrous gluconate. scispace.com It is employed to determine the purity of the final product. scispace.comresearchgate.net For instance, HPLC analysis can confirm a purity of over 92% and establish a retention time for the compound, which was found to be 1.23 minutes under specific experimental conditions. scispace.comresearchgate.net This chromatographic method is essential for quality control in the manufacturing process.
The use of ion exchange resins is a critical step in purifying the crude ferrous gluconate solution. google.comscispace.com This technique is highly effective for removing ionic impurities. scispace.comresearchgate.net
Cation and Anion Exchange: In syntheses starting from sodium gluconate and ferrous sulfate, a combination of acidic (cation) and basic (anion) ion exchange resins is used to remove sodium (Na⁺) and sulfate (SO₄²⁻) ions from the reaction mixture. scispace.comresearchgate.netsemanticscholar.org
Selective Resins: In processes involving calcium gluconate and ferrous sulfate, a sequence of specific resins is employed. A calcium ion selective chelating resin (such as an aminophosphonic acid resin) is used first, followed by a sulfate radical selective resin (like a 717 strongly basic styrene anion exchange resin) to remove residual calcium and sulfate ions. google.com
After purification via ion exchange, the solution is typically decolorized with activated carbon, concentrated, crystallized, and dried to yield the final this compound product. google.comgoogle.com
Solvent-Based Purification and Recrystallization
The purification of this compound is critical to remove impurities, such as sodium and sulfate ions, that may be present from the synthesis process. A common and effective method involves the use of ion exchange resins. scispace.comresearchgate.net This technique utilizes both acidic and basic resins to selectively remove cationic and anionic impurities from the crude ferrous gluconate solution.
The preparation of these resins is a key step in the purification process. The basic ion exchange resin is typically treated with a 4% sodium hydroxide (B78521) (NaOH) solution and then washed with distilled water until the pH of the effluent reaches 10. scispace.com The acidic resin is prepared by treating it with a 6% hydrochloric acid (HCl) solution, followed by washing with distilled water until the pH is 4. scispace.com
Following the ion exchange treatment, the purified ferrous gluconate solution is further processed. An aprotic solvent, such as ethanol, is introduced to the concentrated solution, which aids in the precipitation and crystallization of the ferrous gluconate. scispace.comresearchgate.net The final product, after drying, is obtained as dark green crystals. scispace.com This solvent treatment, coupled with the preceding ion exchange chromatography, can yield ferrous gluconate with a purity exceeding 90%. scispace.comresearchgate.net
| Purification Step | Reagent/Material | Purpose | Reported Purity |
|---|---|---|---|
| Cation Exchange | Acidic Ion Exchange Resin (HCl treated) | Removal of Na⁺ ions | >90% |
| Anion Exchange | Basic Ion Exchange Resin (NaOH treated) | Removal of SO₄²⁻ ions | |
| Crystallization | Ethanol (aprotic solvent) | Precipitation and formation of crystalline product | Not specified |
Vacuum Evaporation and Desiccation
After purification, the ferrous gluconate solution is concentrated to facilitate the isolation of the solid product. Vacuum evaporation is the preferred method for this step as it allows for the removal of the solvent at a lower temperature, minimizing the potential for thermal degradation of the compound. The purified solution is evaporated under vacuum until it reaches a minimal volume. scispace.comresearchgate.net
Once the solution is sufficiently concentrated, the precipitated or crystalline ferrous gluconate is separated from the remaining liquid. The final drying stage is crucial for obtaining a stable product with the correct hydration state. This is typically achieved through desiccation. The isolated ferrous gluconate is placed in a desiccator containing a dehydration agent and dried for several days until a constant weight is achieved. scispace.comresearchgate.net In some methodologies, the separated filter cake is dried in a vacuum drying oven at a controlled temperature of 50-55 °C.
| Technique | Purpose | Key Parameters |
|---|---|---|
| Vacuum Evaporation | Concentration of the purified ferrous gluconate solution | Evaporation to a minimal volume |
| Desiccation | Removal of residual moisture to obtain the final product | Drying over a dehydration agent for several days |
| Vacuum Drying | Alternative drying method for the isolated solid | 50-55 °C |
Control of Hydration State in Synthesis
The synthesis of ferrous gluconate can result in different hydration states, with the dihydrate form being a common and stable product. The control of this hydration state is often an intrinsic outcome of the specific synthesis and purification protocol employed. The process involving the reaction of sodium gluconate and ferrous sulfate, followed by purification with ion exchange resins, vacuum evaporation, and desiccation, has been shown to consistently produce this compound. scispace.comresearchgate.net
The confirmation of the dihydrate state is achieved through various analytical techniques, most notably thermal analysis. Differential Scanning Calorimetry (DSC) is a powerful tool for this purpose. The thermogram of the synthesized ferrous gluconate exhibits a characteristic broad endothermic peak in the temperature range of 95-125 °C, with a maximum at approximately 108 °C. scispace.com This peak corresponds to the loss of two molecules of water, which is indicative of the dihydrate form. Further evidence from the thermogram, such as a shoulder at 188 °C, aligns with literature data for this compound. scispace.com
Elemental analysis of the final product also serves to confirm the dihydrate structure. The experimentally determined percentages of carbon, hydrogen, and iron in the synthesized compound have been found to be in close agreement with the calculated values for the chemical formula C₁₂H₂₂FeO₁₄·2H₂O.
| Analytical Method | Observation | Interpretation |
|---|---|---|
| Differential Scanning Calorimetry (DSC) | Broad endothermic peak at 95-125 °C (max ~108 °C) | Loss of two water molecules, confirming the dihydrate state |
| Elemental Analysis | Experimentally determined elemental composition matches theoretical values | Confirms the molecular formula of the dihydrate |
Advanced Spectroscopic and Structural Characterization
X-ray Diffraction and Crystallography
X-ray diffraction (XRD) is a cornerstone technique for the solid-state analysis of ferrous gluconate, revealing critical information about its crystalline nature and atomic arrangement. The degree of hydration within the crystal lattice has a profound impact on its crystallographic structure researchgate.net.
Powder X-ray Diffraction (PXRD) for Phase Identification and Amorphicity/Crystallinity
Powder X-ray Diffraction (PXRD) is instrumental in identifying the specific crystalline phase of ferrous gluconate and assessing its degree of crystallinity. The diffraction pattern of a crystalline substance serves as a unique fingerprint, characterized by a series of sharp peaks at specific diffraction angles (2θ). Studies have shown that fully hydrated ferrous gluconate dihydrate is a crystalline material, and its characteristic diffraction lines can be readily identified in PXRD patterns epa.gov.
However, the physical form of ferrous gluconate can also be amorphous. Some synthesis methods yield a product that lacks long-range atomic order, resulting in a diffractogram with broad, poorly defined peaks instead of sharp, intense ones researchgate.netnih.gov. This amorphous nature is confirmed by the presence of wide peaks with relatively uniform intensity researchgate.netnih.gov. PXRD is therefore essential for distinguishing between the crystalline and amorphous forms of the compound.
Furthermore, PXRD can identify the presence of ferrous gluconate in polycrystalline mixtures, such as in pharmaceutical supplements, confirming its identity against reference patterns epa.govrsc.org.
Crystal Structure Determination
The precise three-dimensional arrangement of atoms in this compound has been determined using crystallographic methods, primarily based on synchrotron powder diffraction data researchgate.netchemicalbook.com. The fully hydrated form, this compound (Fe(C₆H₁₁O₇)₂·2H₂O), crystallizes in the monoclinic system with the space group I2. researchgate.netchemicalbook.com In contrast, the anhydrous form adopts a triclinic structure with the space group P1. researchgate.netchemicalbook.com
The fundamental structure consists of a central ferrous (Fe²⁺) ion coordinated to two gluconate anions and two water molecules scispace.com. The lattice parameters for the monoclinic dihydrate form have been precisely determined.
Table 1: Crystallographic Data for Ferrous Gluconate Hydrate (B1144303) Forms
| Parameter | This compound chemicalbook.com | Anhydrous Ferrous Gluconate researchgate.netchemicalbook.com |
| Crystal System | Monoclinic | Triclinic |
| Space Group | I2 | P1 |
| a (Å) | 19.95316 | Data not specified in sources |
| b (Å) | 5.51392 | Data not specified in sources |
| c (Å) | 18.47058 | Data not specified in sources |
| **β (°) ** | 111.3826 | Data not specified in sources |
| Z | 4 | Data not specified in sources |
Analysis of Hydrate Forms
The water content is a critical variable that dictates the crystal structure of ferrous gluconate researchgate.net. As established, the fully hydrated dihydrate (x=2) exhibits a monoclinic structure, while the dry, anhydrous form (x=0) is triclinic researchgate.netchemicalbook.com. Intermediate or partially hydrated samples have been shown to be two-phased, containing a mixture of both the monoclinic and triclinic structures researchgate.netchemicalbook.com.
While PXRD is definitive in identifying these distinct crystal systems, analysis has shown that the diffraction patterns for the monohydrate and dihydrate forms of iron (II) gluconate are very similar epa.gov. This similarity can make it difficult for the PXRD method alone to distinguish between these two hydrated states epa.gov. Thermal analysis techniques, which can detect the loss of water molecules at specific temperatures, often complement XRD in the characterization of hydrate forms researchgate.netresearchgate.net. For instance, the dihydrate form loses its water molecules at approximately 100-123°C researchgate.netnih.gov.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of molecules. These methods provide detailed information about the chemical bonding and functional groups present in this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups within this compound. The FT-IR spectrum is dominated by a prominent, broad absorption band of high intensity in the region of 3000-3500 cm⁻¹, centered at approximately 3397 cm⁻¹ researchgate.netnih.gov. This band is assigned to the O-H stretching vibrations (ν(OH)) of the water molecules within the crystal lattice, confirming the compound's hydrated nature researchgate.netnih.gov. The intensity and breadth of this water band typically obscure the sharper ν(OH) signals from the primary and secondary hydroxyl groups of the gluconate ligand, which are expected in the same region researchgate.netnih.gov.
The coordination of the gluconate ligand's carboxylate group to the Fe²⁺ ion is also evident in the FT-IR spectrum. This is observed as a shift in the positions of the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) when compared to a non-coordinated salt like sodium gluconate researchgate.net.
Table 2: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Description |
| ~3397 (Broad) | ν(OH) | Stretching vibration of hydroxyl groups from lattice water. researchgate.netnih.gov |
| ~1618 | νasym(COO⁻) | Asymmetric stretching vibration of the coordinated carboxylate group. researchgate.net |
| ~1400 | δ(OH) | In-plane deformation vibration of hydroxyl groups. scispace.com |
| ~600 | γ(OH) | Out-of-plane deformation vibration of hydroxyl groups. scispace.com |
Raman Spectroscopy
Detailed experimental data and specific band assignments from Raman spectroscopy for this compound are not extensively available in the reviewed scientific literature. While Raman spectroscopy is a valuable technique for studying the vibrational modes of metal-ligand and intra-ligand bonds, which are complementary to FT-IR, specific research findings detailing the Raman spectrum of this compound could not be identified in the provided search results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The characterization of this compound by Nuclear Magnetic Resonance (NMR) spectroscopy is fundamentally influenced by the paramagnetic nature of the high-spin iron(II) center (d⁶). libretexts.org The presence of unpaired electrons leads to significant challenges in obtaining high-resolution spectra typical for diamagnetic compounds. du.ac.inwikipedia.org
The primary effects of the paramagnetic center on the NMR spectrum are:
Large Chemical Shift Ranges: Nuclei in close proximity to the paramagnetic iron(II) ion experience large paramagnetic shifts, also known as hyperfine shifts. wikipedia.org This causes resonances to appear far outside the typical chemical shift ranges observed for diamagnetic organic molecules.
Signal Broadening: The unpaired electrons on the metal ion provide a powerful mechanism for nuclear spin relaxation, leading to a dramatic shortening of relaxation times (T₁ and T₂). du.ac.in This results in extremely broad NMR signals, often to the point where they are difficult to distinguish from the baseline. du.ac.inwikipedia.org The degree of broadening is highly dependent on the distance of the nucleus from the paramagnetic center, following a 1/r⁶ relationship, where r is the distance.
The ¹H NMR spectrum of ferrous gluconate is characterized by broad, poorly resolved signals. ceon.rs Due to the paramagnetic line broadening, the fine structure arising from spin-spin coupling is typically not observed. du.ac.in
In spectra recorded in a deuterated solvent like deuterium oxide (D₂O), the signals for the acidic protons of the hydroxyl (-OH) and carboxylic acid groups are not observed. ceon.rs This is because these protons rapidly exchange with the deuterium atoms of the solvent. The remaining signals correspond to the protons attached to the carbon backbone of the gluconate ligand (C-H). These resonances are significantly broadened and shifted due to the influence of the nearby Fe(II) ion. While a spectrum can be obtained, its low resolution makes detailed structural assignment based on chemical shifts and coupling constants impractical. ceon.rsresearchgate.net
Obtaining a meaningful ¹³C NMR spectrum for this compound is even more challenging than for ¹H NMR. The same paramagnetic effects of signal broadening and large hyperfine shifts are present. The lower gyromagnetic ratio of the ¹³C nucleus and its lower natural abundance compound the difficulties. Nuclei that are close to the iron(II) center, such as the carboxylate carbon, are expected to be broadened so severely that their signals may be undetectable. The signals for the other carbons in the gluconate chain would also be significantly broadened, resulting in a spectrum with very low resolution and signal-to-noise ratio. For these reasons, detailed ¹³C NMR data for this compound is not commonly reported in the literature.
Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly sensitive technique used to probe the local chemical environment of specific nuclei, with ⁵⁷Fe being the most studied isotope union.eduwikipedia.org. It provides precise information about the oxidation state, spin state, and coordination geometry of iron atoms in a compound nih.govresearchgate.neticm.edu.pl.
⁵⁷Fe Mössbauer spectroscopy has been a definitive technique for characterizing the iron states in this compound. Room temperature spectra consistently show that the iron exists predominantly in the ferrous (Fe²⁺) state, which constitutes the major component of the compound arxiv.orgresearchgate.net. However, these studies also reveal the presence of a minor fraction of ferric (Fe³⁺) ions nih.govresearchgate.net. This ferric component is often considered an impurity or a result of partial oxidation of the ferrous gluconate nih.govresearchgate.net. The presence of both Fe(II) and Fe(III) states is a critical finding confirmed by this technique, with the relative amount of the ferric component reported to be around 20% in dry samples and 30% in fully hydrated samples arxiv.org.
The Mössbauer spectrum of this compound is characterized by specific hyperfine parameters, namely the isomer shift (IS) and the quadrupole splitting (QS) wikipedia.orgcarleton.edu. The isomer shift provides information about the s-electron density at the nucleus, which is related to the oxidation state and covalency of the iron atom union.edu. Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient at the nucleus, offering insights into the symmetry of the local environment union.eduwikipedia.org.
Studies have shown that the Mössbauer spectra of ferrous gluconate can be resolved into multiple doublet components. The values of the isomer shifts for the two major doublets (D1 and D2) are typical for Fe²⁺ in a high-spin (S=2) configuration arxiv.org. The third, minor doublet (D3) exhibits a significantly lower isomer shift and quadrupole splitting, which is characteristic of a high-spin (S=5/2) Fe³⁺ state arxiv.org. The hyperfine parameters are largely independent of the amount of water in the compound, suggesting that the electronic structure around the iron ions is not significantly affected by the water molecules of hydration arxiv.org.
| Component | Iron Site | Isomer Shift (IS) [mm/s] | Quadrupole Splitting (QS) [mm/s] |
|---|---|---|---|
| D1 | Fe(II) | 1.22 | 2.69 |
| D2 | Fe(II) | 1.23 | 2.28 |
| D3 | Fe(III) | 0.43 | 0.76 |
A key finding from Mössbauer analysis is the existence of multiple, distinct environments for the iron atoms within the ferrous gluconate structure. The spectra are typically decomposed into three quadrupole doublets, labeled D1, D2, and D3 icm.edu.plarxiv.org. The D1 and D2 doublets are both assigned to high-spin Fe²⁺ ions but possess different quadrupole splitting values researchgate.net. This indicates that the ferrous ions occupy at least two crystallographically or electronically distinct sites with slightly different local symmetries icm.edu.plresearchgate.net.
The D3 doublet, characterized by its unique isomer shift and smaller quadrupole splitting, is consistently attributed to a minor Fe³⁺ component arxiv.orgresearchgate.net. The origin of this ferric species is generally considered to be an impurity or a product of oxidation researchgate.net. The relative abundances of the D1 and D2 ferrous sites can change significantly with the hydration state of the sample, pointing to structural changes that occur upon dehydration arxiv.org.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects chemical species with one or more unpaired electrons wikipedia.orglibretexts.org. It is particularly useful for studying transition metal complexes and organic radicals wikipedia.org.
In the context of this compound, both the primary Fe²⁺ ion and the Fe³⁺ impurity are paramagnetic and thus potentially EPR-active.
High-spin Fe²⁺ (d⁶ configuration) has four unpaired electrons and is an EPR-active, non-Kramers ion. However, its EPR spectra can be challenging to observe under standard conditions due to broad signals resulting from rapid spin-lattice relaxation and large zero-field splitting.
High-spin Fe³⁺ (d⁵ configuration) has five unpaired electrons and is a Kramers ion that typically yields a strong and readily observable EPR signal researchgate.net. The EPR spectra of high-spin Fe³⁺ in a rhombic environment are often characterized by a prominent feature at a g-value of approximately 4.3, while more axial environments can show signals near g=6 and g=2 researchgate.net.
While EPR is a powerful tool for characterizing paramagnetic iron centers, detailed EPR spectroscopic studies focusing specifically on this compound are not extensively reported. However, based on the established presence of Fe³⁺ impurities from Mössbauer spectroscopy, it is expected that EPR could be effectively used to detect and characterize these ferric sites within the compound.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the quantification of compounds. For this compound, mass spectrometry, particularly when coupled with liquid chromatography, serves as a critical tool for analysis.
A simultaneous analytical method using ultra-performance liquid chromatography–tandem mass spectrometry (LC-MS/MS) has been developed for the quantification of ferrous gluconate researchgate.net. This method demonstrates high sensitivity, with reported limits of detection and quantification at 1.1 mg/kg and 3.5 mg/kg, respectively researchgate.net. Such techniques are essential for quality control and analytical verification of the compound in various matrices. Furthermore, mass spectrometry confirms the fundamental molecular identity of the compound by determining its mass. The monoisotopic mass of this compound is 482.057020 Da, a value used as a reference in high-resolution mass spectrometry for its unambiguous identification nih.gov.
Thermal and Thermophysical Analysis
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for determining the thermal stability and composition of materials.
TGA is instrumental in elucidating the dehydration process of ferrous gluconate dihydrate. Studies have shown that the two molecules of water of hydration are lost in a distinct step. The TG trace of this compound typically shows a mass loss in the temperature range of ambient to 160°C, which corresponds to the loss of these two water molecules. researchgate.net In some analyses, this dehydration is observed as a mass loss between 40°C and 140°C. researchgate.net The complete dehydration of the gluconate complex is generally observed to occur around 230°C. researchgate.net The theoretical water content of this compound can be calculated, and the experimental mass loss observed in TGA is used to confirm the hydration state of the compound.
| Temperature Range (°C) | Mass Loss Event | Reference |
|---|---|---|
| Ambient - 160 | Loss of two water molecules | researchgate.net |
| 40 - 140 | Loss of two water molecules | researchgate.net |
| Around 230 | Complete dehydration | researchgate.net |
Following dehydration, the anhydrous ferrous gluconate undergoes thermal decomposition. TGA reveals a continuous mass loss up to approximately 460°C, indicating the breakdown of the organic gluconate moiety. researchgate.net The decomposition pathway under an oxidative atmosphere, such as static or dynamic air, leads to the formation of iron oxides. The final product of the thermal decomposition under these conditions is typically α-Fe₂O₃. researchgate.net The process involves probable intermediates such as FeO, γ-Fe₂O₃, and Fe₃O₄. researchgate.net
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC provides information about physical and chemical changes that involve a change in enthalpy.
DSC analysis of this compound reveals several thermal events. A broad endothermic peak is typically observed, which is associated with the dehydration process. For instance, an endothermic peak at approximately 108°C corresponds to the loss of water molecules. researchgate.netnarod.ru Another study reported a first endothermal peak connected with dehydration occurring at 148.3°C for this compound. rigaku.com The melting point of this compound has been reported to be 188°C. researchgate.net
X-ray diffraction studies have indicated that synthesized iron(II) gluconate can have an amorphous structure. researchgate.net DSC can be used to study amorphous-to-crystalline transformations, which would be observed as exothermic events. However, specific studies detailing such transformations for this compound are not extensively documented.
| Temperature (°C) | Thermal Event | Reference |
|---|---|---|
| ~108 | Endothermic peak (dehydration) | researchgate.netnarod.ru |
| 148.3 | Endothermic peak (dehydration) | rigaku.com |
| 188 | Melting point | researchgate.net |
| 212 | Exothermic peak (oxidative decomposition) | researchgate.net |
| 220, 293, 350, 421 | Exothermic peaks (oxidative decomposition) | researchgate.netnarod.ru |
The endothermic and exothermic peaks observed in the DSC thermogram correspond to enthalpy changes (ΔH). The broad endothermic peak associated with dehydration signifies the energy required to remove the water of hydration. Following dehydration, the oxidative decomposition of the anhydrous complex is characterized by several exothermic peaks. researchgate.netnarod.ru One study noted an exothermic peak of low intensity at 212°C, indicative of oxidative decomposition. researchgate.net Another investigation under static air identified four exothermic peaks at 220, 293, 350, and 421°C. researchgate.net While these thermal events are clearly identified, specific quantitative data for the enthalpy changes (e.g., in J/g) associated with each of these events for this compound are not extensively reported in the available literature.
Coupled Thermal Analysis Techniques (e.g., TG-MS, DSC-XRD)
Coupled thermal analysis techniques provide more comprehensive information by combining the strengths of multiple analytical methods.
TG-MS (Thermogravimetry-Mass Spectrometry) would be a powerful tool for analyzing the volatile products evolved during the thermal decomposition of this compound. As the sample is heated in the TGA, the evolved gases are transferred to a mass spectrometer for real-time identification. This would allow for the precise determination of the chemical nature of the species being released at each stage of decomposition, such as water, carbon monoxide, carbon dioxide, and other organic fragments.
DSC-XRD (Differential Scanning Calorimetry-X-ray Diffraction) allows for the simultaneous investigation of thermal transitions and changes in the crystalline structure of a material. For this compound, this technique could be used to monitor the changes in the crystal structure during dehydration and subsequent decomposition. It would provide direct evidence of the transition from the hydrated to the anhydrous form and the formation of crystalline iron oxide intermediates and the final product. Studies on other hydrated compounds have demonstrated the utility of DSC-XRD in observing dehydration and the subsequent formation of anhydrous or amorphous materials, followed by crystallization into a stable anhydrous form upon further heating.
While the application of these specific coupled techniques to this compound is not widely documented in the literature, their potential for providing a more complete understanding of its thermal behavior is significant.
Electrical Conductivity Studies under Thermal Treatment
The electrical conductivity of this compound undergoes significant changes during thermal treatment, providing insights into the chemical transformations occurring within the material. Studies employing two-probe d.c. electrical conductivity measurements have been instrumental in elucidating the thermal decomposition pathway of this compound. narod.ruresearchgate.net
Research has shown that the electrical conductivity (σ) of this compound exhibits a distinct pattern as it is subjected to increasing temperatures. narod.ru The thermal decomposition was investigated under various atmospheric conditions, including static air, dynamic air, and dynamic nitrogen, with the final product in all cases being α-Fe2O3. narod.ruresearchgate.net Intermediary products such as FeO, γ-Fe2O3, and Fe3O4 are also likely formed during this process. narod.ruresearchgate.net
Under a static air atmosphere, the dehydration of this compound is observed with a broad endothermic peak around 108°C. narod.ru The complete loss of its two water molecules occurs by approximately 230°C. narod.ru Following dehydration, the first stage of mass loss takes place between 160°C and 220°C, which corresponds to the formation of a mixture containing FeO and anhydrous gluconate. narod.ru This transformation is accompanied by a peak in the electrical conductivity plot within the temperature range of 180°C to 225°C. narod.ru
As the temperature continues to rise, a steady increase in the electrical conductivity value is observed, with a shoulder appearing around 280°C. narod.ru Subsequently, a sharp increase in conductivity occurs up to 460°C, after which the conductivity trace remains relatively constant. narod.ru This behavior is characteristic of the formation of Fe3O4. narod.ru The oxidative decomposition of the complex is further indicated by exothermic peaks at various temperatures. narod.ru
The following table summarizes the key thermal events and corresponding electrical conductivity behavior of this compound under thermal treatment in a static air atmosphere.
| Temperature Range (°C) | Thermal Event | Electrical Conductivity (σ) Behavior |
| 40 - 140 | Dehydration (loss of two water molecules) | - |
| 180 - 225 | Formation of FeO and anhydrous gluconate | Peak observed |
| ~280 | Oxidative decomposition | Shoulder in the increasing trend |
| Up to 460 | Formation of iron oxides (e.g., Fe3O4) | Steep increase |
| > 460 | Final product formation (α-Fe2O3) | Remains almost constant |
Mechanistic Investigations of Chemical Reactivity and Degradation
Solid-State Reaction Mechanisms and Intermediates Formation
The solid-state reactivity of ferrous gluconate dihydrate is primarily characterized by its thermal decomposition, a multi-step process involving dehydration, the breakdown of the anhydrous gluconate, and the formation of various iron oxide intermediates. The specific pathway and the nature of the intermediates and final products are highly dependent on the atmospheric conditions under which the reaction occurs.
Dehydration and Initial Decomposition
The initial step in the thermal decomposition of this compound is the loss of its two molecules of water of hydration. This dehydration event typically occurs at temperatures around 108°C to 230°C. narod.ruresearchgate.netceon.rs Studies using differential scanning calorimetry (DSC) show a broad endothermic peak in the range of 95-125°C, with a maximum at 108°C, corresponding to the loss of these water molecules. researchgate.netceon.rsresearchgate.net Thermogravimetric (TG) analysis confirms that complete dehydration is achieved by approximately 230°C. narod.ru
Following dehydration, the resulting anhydrous ferrous gluconate, which is amorphous, undergoes oxidative decomposition. narod.ru This subsequent breakdown is marked by a series of exothermic events, indicating the oxidation of the ferrous ion and the degradation of the organic gluconate ligand.
Influence of Atmosphere on Intermediates
The composition of the atmosphere plays a critical role in directing the reaction pathway and determining the specific iron oxide intermediates that are formed.
Dynamic Air Atmosphere: In a dynamic air atmosphere, the oxidative decomposition of the anhydrous complex is complex, proceeding through several stages. narod.ru Differential Thermal Analysis (DTA) reveals multiple exothermic peaks, for instance at 282°C, 336°C, and 402°C, corresponding to different stages of decomposition. narod.ru Isothermal heating experiments at specific temperatures within this range have allowed for the identification of the intermediates.
At around 290°C, the product is a mixture of Ferrous oxide (FeO) and the remaining gluconate complex. narod.ru
As the temperature increases to about 340°C, this mixture converts into a combination of Magnetite (Fe₃O₄) and Maghemite (γ-Fe₂O₃) . narod.ru
By 460°C, the decomposition is complete, yielding the final, most stable iron oxide, Hematite (α-Fe₂O₃) . narod.ru
The presence of water vapor in the dynamic air stream has been shown to be crucial for the formation and stabilization of the γ-Fe₂O₃ phase. narod.ru It is suggested that a hydrogen ferrite (B1171679) phase may form, which helps to stabilize the cubic structure of maghemite. narod.ru
Static Air and Dynamic Nitrogen Atmospheres: When the decomposition is carried out in a static air atmosphere, the gaseous products released can create a self-generated atmosphere that may lead to less defined reaction steps. narod.ru Under a dynamic nitrogen (inert) atmosphere, the decomposition pathway is also altered, though the final product is still α-Fe₂O₃. narod.ruresearchgate.net In all tested atmospheres, the process involves a transition from the initial crystalline dihydrate to an amorphous anhydrous intermediate, which then recrystallizes into various iron oxides. narod.ru
The table below summarizes the key thermal events and resulting intermediates observed during the decomposition of this compound under a dynamic air atmosphere, as determined by thermal analysis and X-ray diffraction (XRD) of isothermally heated samples. narod.ru
Table 1: Thermal Decomposition Stages and Intermediates of this compound in Dynamic Air
| Temperature Range/Point | Technique | Observation | Identified Intermediates/Products |
| ~160°C - 178°C | DTA/DTG | Initial mass loss and thermal events | Start of dehydration |
| ~220°C - 230°C | DTA/TG | Endothermic peak, completion of mass loss from water | Anhydrous Ferrous Gluconate |
| 282°C | DTA | Exothermic Peak | Oxidative Decomposition Begins |
| 290°C (Isothermal) | XRD | Mixture identified | Ferrous oxide (FeO) + Gluconate Complex |
| 336°C | DTA | Exothermic Peak | Further Decomposition |
| 340°C (Isothermal) | XRD | Mixture identified | Magnetite (Fe₃O₄) + Maghemite (γ-Fe₂O₃) |
| 402°C | DTA | Exothermic Peak | Final Decomposition Stage |
| 410°C (Isothermal) | XRD | Single phase identified | Hematite (α-Fe₂O₃) |
| 460°C | TG | Stable mass achieved | Hematite (α-Fe₂O₃) |
The formation of these iron oxide intermediates from the solid-state decomposition of this compound highlights the compound's utility as a precursor for synthesizing specific iron oxide nanoparticles, with the reaction conditions dictating the final product's phase and properties. narod.ru
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of ferrous gluconate dihydrate.
The electronic structure of this compound is central to its chemical behavior. The iron center is the focal point of its reactivity and coordination chemistry. Experimental studies, such as Mössbauer spectroscopy, have confirmed that in ferrous gluconate, iron predominantly exists in the ferrous (Fe(II)) high-spin (S=2) state, although a minor fraction of ferric (Fe(III)) ions may also be present. arxiv.org
DFT calculations can provide a more detailed picture of the electronic environment around the iron ion. For instance, in related iron-doped carbon quantum dots derived from ferrous gluconate, DFT has been used to analyze how the Fe(III) sites optimize the electronic structure and enhance electron transfer capabilities. rsc.org Such calculations for this compound would elucidate the nature of the coordination bonds between the Fe(II) ion and the gluconate ligands. The gluconate anion typically coordinates to the iron center through its carboxylate group and potentially through one or more of its hydroxyl groups. DFT can quantify the strength and nature of these Fe-O bonds, revealing the degree of covalent and ionic character.
The bonding can be further analyzed by examining the molecular orbitals involved. In similar iron carboxylate complexes, DFT studies have identified the specific molecular orbitals responsible for the bonding between the iron and the carboxylate ligands. researchgate.net For this compound, this would involve analyzing the overlap between the d-orbitals of the iron atom and the p-orbitals of the oxygen atoms of the gluconate ligands. This analysis helps in understanding the charge distribution within the molecule and the stability of the complex.
Mössbauer spectroscopy data provides experimental parameters that can be correlated with computational results. For ferrous gluconate, the isomer shifts (IS) and quadrupole splittings (QS) are characteristic of the Fe(II) high-spin state. arxiv.org The presence of water molecules in the crystal structure does not significantly affect the electronic structure as seen by the iron ions. arxiv.org However, the local environment around the iron does change as the compound dehydrates, which is reflected in slight changes in the quadrupole splitting values. arxiv.org
Table 1: Mössbauer Spectroscopic Data for Ferrous Gluconate
| Sample State | Iron Phase | Relative Abundance (%) | Isomer Shift (IS) (mm/s) | Quadrupole Splitting (QS) (mm/s) |
| Hydrated | Fe(II) - D1 | ~58 | ~1.25 | ~2.7 |
| Fe(II) - D2 | ~12 | ~1.25 | ~2.2 | |
| Fe(III) - D3 | ~30 | ~0.4 | ~0.7 | |
| Dry | Fe(II) - D1 | ~42 | ~1.25 | ~2.6 |
| Fe(II) - D2 | ~38 | ~1.25 | ~2.1 | |
| Fe(III) - D3 | ~20 | ~0.4 | ~0.7 |
Data sourced from a study on the crystal structures of Fe-gluconate. arxiv.org
Computational methods are increasingly used to predict spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, DFT calculations can be employed to predict its vibrational (infrared and Raman) and electronic (UV-Vis) spectra.
The prediction of the infrared (IR) spectrum involves calculating the vibrational frequencies and their corresponding intensities. researchgate.netmdpi.comdtic.mil By comparing the computed spectrum with the experimental FT-IR spectrum, assignments of the vibrational modes can be made with greater confidence. For instance, the characteristic bands for the carboxylate group (asymmetric and symmetric stretches) and the numerous hydroxyl groups of the gluconate ligand can be precisely identified. researchgate.net DFT calculations on gluconate bound to a magnetite surface have been used to confirm the bidentate bridging binding mode by comparing calculated and experimental IR peaks for the carboxylate group. dergipark.org.tr
Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. The UV-Vis spectrum of iron(II) gluconate shows absorption maxima that are attributed to n→π* transitions within the carbonyl group of the carboxylate anion. researchgate.net TD-DFT calculations can model these electronic transitions and provide theoretical absorption wavelengths and oscillator strengths, which can be compared with experimental data to validate the computational model and provide a deeper understanding of the electronic transitions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules over time. siena.edumdpi.com For this compound, MD simulations can provide insights into its conformational flexibility, interactions with its environment, and solvation properties.
The gluconate ligand is a flexible molecule with several rotatable bonds. This flexibility allows the this compound complex to adopt various conformations. Molecular mechanics optimizations, a less computationally intensive method than MD, have been used to identify several stable conformations of Fe-gluconate. arxiv.org These theoretical conformations can then be correlated with experimental data, such as X-ray diffraction, to suggest the most likely orientation of the molecules within the crystal lattice. arxiv.org
MD simulations can further explore the conformational landscape of this compound by simulating its motion at a given temperature. These simulations can reveal the most populated conformational states and the energy barriers between them. Furthermore, MD can be used to study the intermolecular interactions within the crystal structure, such as hydrogen bonding between the gluconate ligands and the water molecules of hydration. These interactions are crucial for the stability of the crystal lattice.
In aqueous solution, the behavior of this compound is heavily influenced by its interactions with water molecules. MD simulations are particularly well-suited to study these solvation effects. temple.edu By simulating the ferrous gluconate complex in a box of water molecules, the structure and dynamics of the solvation shells around the complex can be investigated. researchgate.netrsc.orgresearchgate.netmdpi.com
The primary solvation shell around the Fe(II) ion is of particular interest. MD simulations can determine the number of water molecules in this first shell, their average distance from the iron ion, and their orientation. Studies on the solvation of Fe(II) ions have shown that water molecules in the first solvation shell are strongly bound. MD simulations of ferrous gluconate in water would also reveal how the gluconate ligands affect the structure of this solvation shell. It is known that polar additives can alter the solvation shell of Fe(II) ions, which in turn affects their electrochemical properties. researchgate.net
Furthermore, MD simulations can provide information on the hydrogen bonding network between the this compound complex and the surrounding water molecules. The hydroxyl groups of the gluconate ligands can act as both hydrogen bond donors and acceptors, leading to a complex network of interactions with the solvent. Understanding these interactions is key to explaining the solubility and stability of this compound in aqueous solutions.
Reaction Pathway Modeling and Transition State Identification
Computational chemistry can be used to model chemical reactions and identify the transition states involved, providing a detailed mechanism at the molecular level. For this compound, this approach can be applied to understand its decomposition and other chemical transformations.
The thermal decomposition of this compound has been studied experimentally, showing that it loses its water of hydration and then decomposes through several steps to form iron oxides. narod.ruresearchgate.net Computational modeling could elucidate the mechanism of this decomposition. By calculating the potential energy surface for the decomposition reaction, it would be possible to identify the intermediate species and the transition states that connect them. This would provide insights into the bond-breaking and bond-forming processes that occur during the decomposition.
For example, the initial step of decomposition after dehydration likely involves the breaking of the Fe-O bonds and the fragmentation of the gluconate ligand. DFT calculations could be used to model this process, calculating the energy required to break these bonds and identifying the resulting fragments. For related systems, such as the decarboxylation of arylmalonates, DFT has been successfully used to map out the reaction mechanism, including the identification of transition states and intermediates. acs.org
Modeling the reaction pathway would also allow for the calculation of activation energies for each step of the decomposition. This information is valuable for understanding the kinetics of the reaction and how factors like temperature influence the decomposition process. While a complete reaction pathway modeling for a complex molecule like this compound is computationally demanding, it represents a powerful approach to unraveling its chemical reactivity.
Crystallographic Structure Prediction and Refinement
The crystallographic structure of ferrous gluconate, particularly its hydrated forms, has been the subject of detailed investigation using both experimental and computational methods. These studies are crucial for understanding the solid-state properties and stability of this widely used iron supplement.
Research has established that the degree of hydration significantly influences the crystal structure of ferrous gluconate. arxiv.org Synchrotron powder diffraction data has been instrumental in determining the crystal structure of the fully hydrated form, this compound (Fe(C₆H₁₁O₇)₂ · 2H₂O). cambridge.orgresearchgate.net In contrast, the anhydrous (dry) form adopts a different crystal system, and some studies have also reported an amorphous nature for the anhydrous or as-synthesized compound. narod.ruceon.rs
Crystallographic Data for this compound
Experimental refinement using synchrotron powder X-ray diffraction (PXRD) data has provided precise lattice parameters for this compound. cambridge.org The compound crystallizes in a monoclinic cell with the space group I2. arxiv.orgcambridge.orgarxiv.org Initial indexing of the PXRD pattern using programs like DICVOL suggested a monoclinic cell, which was confirmed by subsequent analysis with McMaille, yielding a high figure of merit. cambridge.org The final refinement of the data, often performed using methods like Le Bail refinement, confirms the structural parameters. cambridge.org
One study utilized molecular mechanics optimization to predict possible conformations of the ferrous gluconate molecule. arxiv.org The longitudinal dimension of one of the predicted conformations (19.6 Å) showed a strong correlation with the experimentally determined lattice parameter 'a' (19.86 Å) of the hydrated crystal unit cell, suggesting its likely orientation within the crystal structure. arxiv.org
It has been noted that distinguishing between the monohydrate and dihydrate forms of ferrous gluconate using standard X-ray powder diffraction (XRPD) can be challenging due to the similarity of their diffraction patterns. nih.govmdpi.com However, synchrotron data provides the necessary resolution for definitive structural determination. cambridge.orgresearchgate.net
The transition from the crystalline dihydrate to the anhydrous form involves the loss of water molecules, leading to structural changes. narod.ru Upon dehydration, this compound can lose its crystalline form, becoming amorphous before potentially converting to crystalline iron oxides at higher temperatures. narod.ru Other research indicates a phase transition from the monoclinic structure of the dihydrate to a triclinic crystal structure (space group P1) for the completely dry sample. arxiv.orgarxiv.org Partially hydrated samples have been found to be a two-phase system, containing both the monoclinic and triclinic structures. arxiv.orgarxiv.org
The following table summarizes the crystallographic data obtained for this compound from synchrotron powder diffraction studies. cambridge.org
| Parameter | Value |
|---|---|
| Chemical Formula | Fe(C₆H₁₁O₇)₂ · 2H₂O |
| Crystal System | Monoclinic |
| Space Group | I2 (#5) |
| a (Å) | 19.95316(9) |
| b (Å) | 5.51392(3) |
| c (Å) | 18.47058(9) |
| β (°) | 111.3826(3) |
| Volume (ų) | 1891.5 |
| Z | 4 |
Applications in Chemical and Material Science
Precursor for Advanced Inorganic Materials Synthesis
Ferrous gluconate dihydrate is a key starting material in the controlled synthesis of sophisticated inorganic materials. Its organic component, the gluconate ligand, facilitates decomposition at relatively low temperatures, yielding high-purity materials with tailored properties.
The thermal decomposition of this compound is a well-documented method for producing various phases of iron oxide nanoparticles. researchgate.netacs.orgnarod.ruresearchgate.net The specific polymorph of iron oxide obtained is highly dependent on the conditions of the thermal treatment, particularly the atmospheric environment. researchgate.netnarod.ru
Hematite (α-Fe₂O₃): Under atmospheres of static air, dynamic air, or dynamic nitrogen, the final product of the thermal decomposition is typically the stable α-Fe₂O₃ phase. researchgate.netnarod.ru The process involves dehydration followed by oxidative decomposition through several exothermic stages. narod.ruresearchgate.net
Maghemite (γ-Fe₂O₃): The synthesis of the ferrimagnetic γ-Fe₂O₃ phase, which is highly desirable for magnetic recording and memory devices, can be achieved by conducting the thermal decomposition in a dynamic air atmosphere that contains water vapor. researchgate.netnarod.ru The presence of water vapor is noted to stabilize the formation of the γ-Fe₂O₃ structure. narod.ru Studies show that γ-Fe₂O₃ nanoparticles can be obtained at temperatures around 300°C, while the transformation to the more stable α-Fe₂O₃ phase begins at higher temperatures. researchgate.net
Magnetite (Fe₃O₄): Magnetite is often formed as a probable intermediate during the decomposition process leading to other iron oxides. researchgate.netnarod.ru Research has indicated that by carefully controlling reaction temperatures, Fe₃O₄ can be prepared, for instance, in a temperature range of 180-200°C. researchgate.net
The synthesis process generally involves the initial dehydration of the this compound, which results in an amorphous anhydrous ferrous gluconate, followed by its conversion to crystalline iron oxides. narod.ru
Synthesis of Iron Oxides from this compound
| Iron Oxide Phase | Chemical Formula | Typical Synthesis Condition | Reference |
|---|---|---|---|
| Hematite | α-Fe₂O₃ | Thermal decomposition in static/dynamic air or nitrogen. Final product after heating to ~410-460°C. | researchgate.netnarod.ru |
| Maghemite | γ-Fe₂O₃ | Thermal decomposition in a dynamic air atmosphere containing water vapor; can be synthesized at ~300°C. | researchgate.netnarod.ruresearchgate.net |
| Magnetite | Fe₃O₄ | Forms as a probable intermediate; can be prepared between 180-200°C under specific conditions. | researchgate.netnarod.ru |
The ability to synthesize specific iron oxide phases like maghemite (γ-Fe₂O₃) and magnetite (Fe₃O₄) makes this compound a valuable precursor for developing magnetic nanomaterials. researchgate.netnarod.runih.gov These materials are sought after for their unique properties, such as superparamagnetism, which are essential for applications in high-density data storage, biomedical imaging, and environmental remediation. acs.orgdovepress.com
Research confirms that the thermal decomposition of this compound is a viable route to produce γ-Fe₂O₃ nanoparticles with the requisite magnetic properties for recording materials. narod.ruscribd.com While iron oxide nanoparticles can exhibit superparamagnetic or ferrimagnetic behavior, ferrous gluconate itself is reported to be paramagnetic, indicating that the iron ions are sufficiently separated within the molecular structure to prevent strong magnetic interactions. beilstein-journals.org The synthesis process allows for the creation of high-quality magnetic nanoparticles from this readily available and environmentally acceptable compound. google.comamericanelements.com
In certain applications, ferrous gluconate serves as an effective reducing agent. lohmann-minerals.com The ferrous ion (Fe²⁺) can be oxidized to the ferric state (Fe³⁺), thereby reducing another species in a chemical reaction. This property is particularly useful in processes like electroplating, where it helps maintain the quality and performance of the deposited metal layers. lohmann-minerals.com Its capability as a reducing agent, combined with its environmental safety and chelation stability, makes it a valuable component in various material processing technologies. lohmann-minerals.com
Role in Industrial Chemical Processes
This compound is utilized in several industrial processes due to its excellent chelating and stabilizing properties. It offers an environmentally friendly and highly effective solution for specific chemical challenges.
One of the most significant industrial applications of ferrous gluconate is as a chelating agent for scavenging hydrogen sulfide (B99878) (H₂S). lohmann-minerals.comsdfxfood.com This is particularly critical in the oil and gas industry, where H₂S is a toxic, corrosive, and malodorous gas frequently encountered during drilling and production. lohmann-minerals.comroyal-chem.com
A key advantage of ferrous gluconate is its stability and effectiveness at high pH levels (up to 11.5 or 12), which are typical for drilling fluids. google.comgoogle.com Unlike some other scavengers, it does not negatively impact the rheological properties of the drilling mud and can even serve as a rheology modifier. google.comsrce.hr Comparative studies have shown ferrous gluconate to be a superior scavenger to synthetic magnetite, achieving 100% scavenging efficiency in significantly less time. srce.hr Its high solubility contributes to a faster reaction rate and greater availability of the iron to capture the sulfide. srce.hrborregaard.com
Comparative Efficiency of H₂S Scavengers
| Scavenger | Scavenging Efficiency | Time to Efficiency | Key Advantages | Reference |
|---|---|---|---|---|
| Ferrous Gluconate | 100% | ~40 minutes | High efficiency, stable at high pH, no adverse effect on mud rheology, soluble. | srce.hr |
| Synthetic Magnetite | ~30% | > 2 hours | Environmentally safe. | srce.hr |
Ferrous gluconate is employed in electroplating and surface treatment applications. lohmann-minerals.comlohtragon.com In electroplating baths, particularly for iron plating, the gluconate ions act as chelating agents that stabilize the ferrous ions in the solution. lohmann-minerals.com This stabilization prevents the premature precipitation of iron, ensuring a consistent supply of metal ions for deposition and improving the quality of the plated layer. lohmann-minerals.com
Food Science and Technology (Non-Nutritional/Non-Therapeutic Aspects)
In the realm of food science, this compound is primarily utilized for its ability to influence and stabilize the color of certain food products.
Ferrous gluconate is widely employed as a food additive, identified by the E number E579 in Europe, for color stabilization. wikipedia.org Its most prominent application is in the processing of black olives. wikipedia.orgwbcil.com Many olives are harvested green and undergo an oxidation process during curing, which can result in inconsistent coloring. wbcil.com To achieve a uniform, jet-black color that meets consumer expectations, ferrous gluconate is used as a color fixative. wikipedia.orgwbcil.com
The compound interacts with phenolic compounds present in the olives, forming a black iron-phenolic complex. This chelation process stabilizes the black pigment, preventing further oxidation and ensuring a consistent and long-lasting dark color. wbcil.com The final shade of black can be influenced by the concentration of ferrous gluconate used, the pH of the processing solution, and the specific phenolic profile of the olive variety. wbcil.com While effective for color retention, the use of ferrous gluconate can sometimes lead to changes in the food's flavor, which may limit its application in other products. made-in-china.comatamanchemicals.com The color of a ferrous gluconate solution itself is pH-dependent, appearing light yellow at pH 2, brown at pH 4.5, and green at pH 7. atamanchemicals.comatamanchemicals.com
Table 1: Influence of pH on Ferrous Gluconate Solution Color
| pH Level | Color of Solution |
| 2 | Light Yellow |
| 4.5 | Brown |
| 7 | Green |
Data sourced from Ataman Kimya atamanchemicals.comatamanchemicals.com
Agricultural Chemistry
This compound serves as a valuable source of iron in agricultural applications, addressing micronutrient deficiencies in crops.
Iron is an essential micronutrient for plants, playing a critical role in the synthesis of chlorophyll, which is fundamental for photosynthesis. lohmann-minerals.comruipugroup.com Iron deficiency in plants can lead to conditions like chlorosis (yellowing of leaves) and reduced growth and yield. ruipugroup.com
Ferrous gluconate is utilized in fertilizers to provide a readily available source of iron for plants. lohmann-minerals.comruipugroup.com It can be applied directly to the soil for root absorption or as a foliar spray for quicker uptake through the leaves. ruipugroup.comjustdial.com The gluconate molecule acts as a chelating agent, forming a stable complex with the iron. jiaanbiotech.com This chelation helps to keep the iron soluble and bioavailable to the plant, preventing it from precipitating in the soil and becoming unavailable for uptake. jiaanbiotech.com This is particularly beneficial in soils where iron availability is limited. ruipugroup.com By correcting iron deficiencies, ferrous gluconate helps promote healthier plant growth, improved resistance to diseases and environmental stress, and ultimately, increased crop yield and quality. lohmann-minerals.comjustdial.com
Table 2: Application Methods of Ferrous Gluconate in Agriculture
| Application Method | Description |
| Soil Amendment | Applied directly to the soil to be absorbed by the plant roots. justdial.com |
| Foliar Spray | Applied as a liquid spray directly onto the leaves for rapid absorption. ruipugroup.com |
| Hydroponics | Added to the nutrient solution in soilless cultivation systems. ruipugroup.com |
Analytical Reagent Development
This compound also finds utility as a reagent in analytical chemistry. In laboratory settings, it can be used as a starting material for synthesizing more complex compounds. biosynth.com One specific analytical application involves its use in identifying the presence of ferrous ions. When potassium ferricyanide (B76249) is added to a solution containing ferrous gluconate, it results in the formation of a dark blue precipitate, indicating a positive test for ferrous ions. drugfuture.com Furthermore, methods such as high-performance liquid chromatography (HPLC) have been developed for the qualitative and quantitative analysis of ferrous gluconate itself. ceon.rsresearchgate.net
Analytical Methodologies for Characterization and Quality Control
Chromatographic Techniques
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of the main compound and any potential impurities.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity and determining the content of ferrous gluconate. Recent studies have established and validated optimized HPLC methods coupled with various detectors. acs.org
One validated method for determining ferrous gluconate in health food tablets utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and an ion-pairing reagent (tetrabutylammonium hydroxide (B78521) adjusted to pH 7.6 with phosphoric acid) in a 30:70 v/v ratio. chegg.com Detection is typically performed using a UV detector at 210 nm. chegg.com Another study reported a method where the synthesized iron(II) gluconate showed a high purity of over 92%, with a retention time of 1.23 minutes. chromatographyonline.comaskfilo.com The reproducibility of this method was high, with the retention time deviating by no more than 0.01% upon repeated testing. askfilo.com
For enhanced sensitivity and specificity, especially in complex food matrices, HPLC can be paired with an evaporative light scattering detector (HPLC-ELSD) or mass spectrometry (UPLC-MS). acs.org The validation of an HPLC-ELSD method demonstrated excellent linearity and sensitivity. acs.org
Table 1: Example of HPLC Method Parameters and Validation Data
| Parameter | Value / Finding | Source |
|---|---|---|
| Column | Agilent ZORBAX SB-C18 (4.6×150 mm, 5 μm) | chegg.com |
| Mobile Phase | Acetonitrile : Ion-Pairing Reagent (30:70, v/v) | chegg.com |
| Flow Rate | 1.0 mL/min | chegg.com |
| Detection | UV at 210 nm | chegg.com |
| Retention Time | 1.547 min | chegg.com |
| Linearity Range | 62.5 - 625.0 μg/mL | chegg.com |
| Correlation Coefficient (R²) | 0.999 | acs.orgchegg.com |
| Limit of Detection (LOD) | 12.8 μg/mL | acs.org |
| Limit of Quantitation (LOQ) | 38.9 μg/mL | acs.org |
| Accuracy (Intra-day) | 95.6 - 101.5% | acs.org |
| Accuracy (Inter-day) | 98.6 - 103.1% | acs.org |
| Precision (RSD, Intra-day) | 1.5 - 2.6% | acs.org |
| Precision (RSD, Inter-day) | 0.7 - 2.9% | acs.org |
| Average Recovery | 96.68% | chegg.com |
This table is interactive and can be sorted by clicking on the column headers.
Ion Chromatography (IC) is a highly effective technique for the determination of ionic impurities in pharmaceutical products. conquerscientific.commetrohmusa.com For ferrous gluconate dihydrate, IC is particularly useful for quantifying residual inorganic anions from the manufacturing process, such as chlorides and sulfates. conquerscientific.comscispace.com It can also be used to analyze organic acid impurities and verify the concentration of the gluconate counter-ion itself. conquerscientific.comthermofisher.com
A two-dimensional ion chromatography (2D-IC) method has been developed for the concurrent determination of gluconate and four inorganic anions (chloride, nitrite, nitrate, and sulfate). nih.govresearchgate.net This method uses a valve-switching system with two separate column and detector setups:
First Dimension: An anion exchange column (e.g., Ionpac AS18) with a suppressed conductivity detector for the separation of inorganic anions. nih.govresearchgate.net
Second Dimension: A guard column (e.g., CarboPac PA1/PA20) with a pulsed amperometric detector for the analysis of gluconate. nih.govresearchgate.net
This 2D-IC system demonstrates good linear relationships, with detection limits for anions in the range of 0.61-2.17 μg/L and for gluconate at 24.24 μg/L. nih.govresearchgate.net The method provides high precision and accuracy, with recoveries between 90.3% and 102.8%. nih.govresearchgate.net
Spectrophotometric Quantification Methods
UV-Visible spectrophotometry offers a simple and accessible method for the quantification of iron. While the gluconate moiety has a primary absorption maximum around 200 nm, a secondary maximum for the iron(II)-gluconate complex appears at about 350 nm. chromatographyonline.com
A more common and specific spectrophotometric approach involves the reaction of ferrous iron (Fe²⁺) with a chromogenic agent to form a colored complex. A widely used reagent is 2,2'-bipyridyl, which forms an intense red-colored complex with ferrous ions. eltra.com This complex exhibits a broad absorption band with a maximum absorbance (λmax) at 522 nm. eltra.com To ensure all iron is in the ferrous state for accurate measurement, a reducing agent like hydroxylamine (B1172632) hydrochloride is added to the sample solution to reduce any ferric iron (Fe³⁺) that may be present. eltra.com The color of the complex is stable in a pH range of 3-5. eltra.com The quantification is based on Beer's Law, where the absorbance of the sample is compared to a calibration curve prepared from standards of known iron concentration. eltra.com
Titrimetric Methods for Assay Determination
Titrimetric analysis is the classical and official method for the assay of ferrous gluconate, as specified in pharmacopeial monographs. conquerscientific.comthermofisher.com This method is valued for its high precision and accuracy.
The assay involves a redox titration to determine the amount of ferrous (Fe²⁺) iron. A precisely weighed sample of about 1.5 g of ferrous gluconate is dissolved in a mixture of water and dilute sulfuric acid. conquerscientific.comthermofisher.com Since some of the ferrous iron may have oxidized to ferric iron (Fe³⁺) upon exposure to air, a reduction step is necessary. nih.gov Zinc dust is added to the solution, which reduces all ferric ions back to the ferrous state. conquerscientific.comthermofisher.com
After reduction, the solution is filtered and immediately titrated with a standardized solution of a strong oxidizing agent, such as 0.1 N ceric sulfate (B86663). conquerscientific.comfao.org An indicator, orthophenanthroline TS, is used to signal the endpoint of the titration. conquerscientific.comfao.org Each milliliter of 0.1 N ceric sulfate is equivalent to 44.61 mg of anhydrous ferrous gluconate (C₁₂H₂₂FeO₁₄). conquerscientific.comfao.org The assay result must fall within the range of 97.0% to 102.0% on a dried basis. thermofisher.com
Additionally, a separate titrimetric method is used to determine the limit of ferric iron. This involves dissolving the sample in water and hydrochloric acid, adding potassium iodide, and titrating the liberated iodine with 0.1 N sodium thiosulfate, using starch as an indicator. conquerscientific.comthermofisher.com
Elemental Analysis for Stoichiometry and Purity
Elemental analysis is used to confirm the empirical formula and stoichiometry of this compound (C₁₂H₂₂FeO₁₄·2H₂O) and to assess its purity by quantifying elemental composition.
The theoretical elemental composition of this compound is:
Carbon (C): 29.89%
Hydrogen (H): 5.44%
Iron (Fe): 11.58%
Oxygen (O): 53.09%
The iron content can be determined gravimetrically by treating a sample with nitric acid and heating it to volatilize the organic material. chegg.comaskfilo.com The sample is then ignited, converting the iron to a stable residue of ferric oxide (Fe₂O₃), which is weighed. chegg.comaskfilo.com From the mass of the ferric oxide, the percentage of iron in the original compound can be calculated. However, this method can be challenging for organometallic compounds if non-stoichiometric oxides are formed. nist.gov
Modern instrumental methods, such as combustion analysis, are employed for the determination of carbon and hydrogen. chegg.comaskfilo.com In this technique, a sample is combusted in a stream of oxygen at high temperatures, and the resulting carbon dioxide and water are collected and measured to determine the percentages of carbon and hydrogen in the original sample. chegg.comaskfilo.comeltra.com
Purity with respect to heavy metal contaminants is often assessed using atomic absorption spectrophotometry, which provides limits for elements like lead and mercury. thermofisher.com
Validation of Analytical Procedures
Validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. tandfonline.com Key validation parameters include specificity, sensitivity (LOD/LOQ), accuracy, and precision. nist.gov
Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or degradation products. nist.gov In HPLC, this is demonstrated by the separation of the main compound peak from all other peaks.
Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). tandfonline.com The LOD is the lowest amount of analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. tandfonline.com For a validated HPLC-ELSD method for ferrous gluconate, the LOD and LOQ were found to be 12.8 μg/mL and 38.9 μg/mL, respectively. acs.org
Accuracy: Accuracy represents the closeness of the test results obtained by the method to the true value. tandfonline.com It is often assessed by recovery studies on spiked samples. For an HPLC method, intra-day and inter-day accuracies were reported as 95.6–101.5% and 98.6–103.1%, respectively. acs.org
Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. tandfonline.com It is usually expressed as the relative standard deviation (RSD). For the same HPLC method, intra-day and inter-day precision were 1.5–2.6% (RSD) and 0.7–2.9% (RSD), respectively. acs.org
Environmental Chemistry and Fate
Biodegradation Pathways
The primary route for the environmental breakdown of the organic portion of ferrous gluconate dihydrate is through microbial metabolism. The gluconate anion is a readily biodegradable substance, serving as a carbon and energy source for a wide variety of microorganisms present in soil and aquatic systems.
The biodegradation of gluconate is a well-established aerobic and anaerobic process. Microorganisms utilize gluconate in metabolic pathways similar to those for glucose. For instance, bacteria such as Pseudomonas fluorescens are known to produce gluconic acid, indicating their capacity to metabolize it. nih.gov Anaerobic bacteria, including species like Anaerobium acetethylicum, can also ferment gluconate, producing metabolites such as ethanol, acetate, formate, H₂, and CO₂. researchgate.net
One study highlighted that sodium gluconate could be used as a biostimulant to enhance the microbial degradation of other environmental pollutants, such as Benzo[a]pyrene, by providing a readily available carbon source for the degrading bacteria. mdpi.com This further underscores the ease with which gluconate is metabolized by environmental microbes.
Interactions with Environmental Matrices (Soil, Water)
The behavior of this compound in soil and water is largely influenced by its high solubility and the chelating properties of the gluconate anion.
In Water: In aqueous environments, this compound dissolves and dissociates into ferrous (Fe²⁺) ions and gluconate anions. The subsequent fate is heavily dependent on the water's pH, redox potential, and dissolved oxygen levels. The Fe²⁺ ion is relatively soluble but is susceptible to oxidation to the ferric (Fe³⁺) state, which then readily hydrolyzes to form insoluble iron(III) oxyhydroxides, especially in neutral to alkaline waters. tandfonline.com The gluconate anion, being highly soluble and biodegradable, will be metabolized by aquatic microorganisms. winchemistry.com In large concentrations, the release of gluconic acid could slightly lower the pH of the immediate surrounding water, but this effect is generally minimal and localized. winchemistry.com
In Soil: When applied to soil, ferrous gluconate acts as a source of soluble iron for plants. ruipugroup.com The gluconate anion forms a chelate with the iron ion, which protects it from rapid oxidation and precipitation as insoluble iron oxides, particularly in alkaline and calcareous soils where iron availability is typically low. tandfonline.comcanadagrowsupplies.comnih.gov This chelation increases the mobility and bioavailability of iron in the soil solution, allowing it to be more easily taken up by plant roots. converte.com.auresearchgate.net
The persistence and movement of the iron-gluconate complex in soil are influenced by several factors:
Soil pH: Adsorption of iron to soil particles generally increases with higher pH.
Organic Matter: Soil organic matter can compete for binding with the iron, influencing its mobility.
Clay and Mineral Content: Iron cations can adsorb to negatively charged surfaces of clay minerals and iron oxides. nih.govsciencepublishinggroup.com
While the gluconate ligand enhances iron's mobility, the gluconate itself is readily degraded by soil microorganisms. nih.gov Upon its degradation, the chelated iron is released. This released iron will then either be taken up by plants, oxidized and precipitated as iron oxides, or form complexes with other organic matter in the soil, becoming part of the soil's natural iron pool.
| Environmental Factor | Influence on this compound Fate in Soil |
|---|---|
| Soil pH | Affects iron solubility and adsorption. Higher pH promotes oxidation and precipitation, while chelation by gluconate enhances solubility. |
| Microbial Activity | High microbial activity leads to rapid biodegradation of the gluconate anion, releasing the iron ion. |
| Organic Matter Content | High organic matter can compete with gluconate for iron chelation and provides surfaces for adsorption. |
| Clay and Iron Oxide Content | Provides surfaces for the adsorption of the released ferrous/ferric ions. |
Photodegradation Mechanisms
Sunlight can play a role in the transformation of this compound, particularly in aqueous environments. The photodegradation of iron-carboxylate complexes is a known environmental process. While ferrous (Fe²⁺) gluconate itself may not be the primary photoactive species, its oxidation product, the ferric (Fe³⁺) gluconate complex, is susceptible to photolysis.
The principal mechanism is a ligand-to-metal charge transfer (LMCT) reaction. uaf.eduresearchgate.net When the Fe(III)-gluconate complex absorbs photons from sunlight (primarily in the UV-A and blue light range), an electron is transferred from the gluconate ligand to the ferric iron center.
This process has two main consequences:
Reduction of Iron: The ferric iron (Fe³⁺) is reduced back to ferrous iron (Fe²⁺).
Oxidation of the Ligand: The gluconate ligand is oxidized, often leading to its fragmentation through processes like decarboxylation, where a carboxyl group is lost as carbon dioxide (CO₂). escholarship.org
This photochemical cycle can be a significant pathway for the degradation of the organic ligand and influences the redox cycling of iron in sunlit surface waters. uaf.eduacs.org Research on various Fe(III)-carboxylate complexes has shown that this photolysis occurs on timescales of minutes in natural sunlight. uaf.edu One study specifically included gluconate in a comprehensive analysis of Fe(II) quantum yields from the photolysis of various aqueous Fe(III) carboxylato complexes, confirming its participation in these photochemical reactions. researchgate.net
| Process | Description | Key Reactants | Primary Products |
|---|---|---|---|
| Initial Oxidation | Fe(II)-gluconate is oxidized by dissolved oxygen to Fe(III)-gluconate. | Fe(II)-gluconate, O₂ | Fe(III)-gluconate |
| Photoexcitation (LMCT) | The Fe(III)-gluconate complex absorbs a photon of light. | Fe(III)-gluconate, Sunlight (hν) | Excited [Fe(III)-gluconate]* complex |
| Redox Reaction | An electron is transferred from the gluconate to the iron center. | Excited [Fe(III)-gluconate]* | Fe(II), Oxidized gluconate radical |
| Ligand Degradation | The unstable oxidized gluconate radical breaks down, potentially via decarboxylation. | Oxidized gluconate radical | CO₂, smaller organic fragments, Fe(II) |
Future Research Directions and Emerging Challenges
Exploration of Novel Crystal Forms and Polymorphism
The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is a critical area of materials science, as different polymorphs can exhibit varied physical and chemical properties. For ferrous gluconate, the degree of hydration is a key factor influencing its crystal structure. arxiv.org Research has established that ferrous gluconate exhibits at least two distinct crystal structures depending on its water content. arxiv.orgresearchgate.net The fully hydrated form, ferrous gluconate dihydrate (Fe(C₆H₁₁O₇)₂·2H₂O), crystallizes in a monoclinic system with the space group I2. arxiv.orgresearchgate.netcambridge.org In contrast, the anhydrous (dry) form (Fe(C₆H₁₁O₇)₂·xH₂O where x=0) adopts a triclinic structure with the space group P1. arxiv.orgresearchgate.netarxiv.org
Intermediate or partially hydrated samples have been shown to be two-phased, containing a mixture of the monoclinic and triclinic structures. arxiv.orgresearchgate.netarxiv.org The transformation between these forms is linked to the loss of water, which occurs around 100°C. arxiv.org While these hydrated and anhydrous forms are documented, the potential for discovering other polymorphs or solvates (crystals containing solvent molecules) remains a significant area for future exploration. The challenge lies in identifying and stabilizing novel crystal forms that may only exist under specific, narrow conditions of temperature, pressure, or solvent environment. Future research will likely focus on comprehensive crystallization screening using a wide array of solvents and conditions to uncover previously unknown polymorphs of ferrous gluconate.
Table 1: Known Crystallographic Data for Ferrous Gluconate Polymorphs
| Property | This compound (Hydrated) | Ferrous Gluconate (Anhydrous) |
|---|---|---|
| Chemical Formula | Fe(C₆H₁₁O₇)₂·2H₂O | Fe(C₆H₁₁O₇)₂ |
| Crystal System | Monoclinic arxiv.orgcambridge.org | Triclinic arxiv.orgresearchgate.net |
| Space Group | I2 arxiv.orgresearchgate.netcambridge.org | P1 arxiv.orgresearchgate.net |
| Lattice Parameters (a, b, c) | a = 19.953 Å, b = 5.513 Å, c = 18.470 Å cambridge.org | Data varies with measurement conditions. arxiv.org |
| Lattice Angle (β) | β = 111.38° cambridge.org | N/A (Triclinic angles are not fixed) |
Advanced Spectroscopic Characterization of Metastable States
Advanced spectroscopic techniques are crucial for probing the subtle structural and electronic environments within a material. In this compound, Mössbauer spectroscopy has proven particularly insightful for characterizing the state of the iron ions. dicp.ac.cnresearchgate.net Studies consistently show that samples of ferrous gluconate contain not only the expected ferrous (Fe²⁺) ions but also a minor fraction of ferric (Fe³⁺) ions. arxiv.orgresearchgate.net This Fe³⁺ component is considered a metastable state, potentially arising from oxidation or as an inherent impurity. dicp.ac.cnresearchgate.net
High-velocity resolution Mössbauer spectroscopy has revealed that the primary Fe²⁺ phase is not homogenous; it is composed of at least two distinct ferrous sites, characterized by different quadrupole splitting values, indicating slightly different local symmetries. dicp.ac.cnresearchgate.net The presence of these multiple ferrous and ferric sites represents a complex landscape of electronic and structural microstates within the crystal lattice.
Table 2: Representative Mössbauer Spectroscopy Findings for Ferrous Gluconate
| Iron Species | Phase Contribution | Spectroscopic Features | Interpretation |
|---|---|---|---|
| Fe(II) - Site 1 | Major Component (~72-94%) researchgate.netresearchgate.net | Distinct quadrupole doublet dicp.ac.cnresearchgate.net | Two non-homogenous ferrous sites with slightly different local environments and symmetry. dicp.ac.cnresearchgate.net |
| Fe(II) - Site 2 | Distinct quadrupole doublet dicp.ac.cnresearchgate.net | ||
| Fe(III) | Minor Component (~6-30%) arxiv.orgresearchgate.netresearchgate.net | Associated quadrupole doublet researchgate.net | Represents a metastable state, likely due to oxidation or as an impurity. researchgate.net Its origin is not fully understood. researchgate.net |
Integration of Machine Learning in Predictive Material Design
The application of artificial intelligence and machine learning (ML) is revolutionizing materials science by enabling the prediction of material properties and the discovery of new materials. nih.govaip.org While specific ML models for this compound are not yet prevalent, the established methodologies in the field offer a clear path for future research. chemrxiv.orgarxiv.orgresearchgate.net ML algorithms, such as artificial neural networks (ANN), support vector machines (SVM), and random forests (RF), are being trained on vast materials databases like the Cambridge Structural Database (CSD) and the Materials Project to predict properties from molecular and structural descriptors. aip.orgchemrxiv.orgaps.org
For this compound, ML could be applied to:
Predict Polymorphism: Train models to predict the likelihood of discovering new polymorphs based on molecular descriptors. chemrxiv.orgarxiv.org This could guide experimental screening efforts, saving significant time and resources. nih.gov
Forecast Stability: Develop models that predict the relative stability of different hydrate (B1144303) and polymorphic forms under various conditions. aps.org
Design Novel Compounds: Use generative models to propose new iron-based organic salts with targeted properties, such as enhanced stability or specific electronic characteristics. aip.orgmdpi.com
The primary challenge is the availability of high-quality, specific data for training. aip.org Building a comprehensive dataset for iron-organic compounds, including ferrous gluconate and its analogues, will be a critical first step. The complexity of crystal packing and intermolecular interactions also presents a hurdle for predictive accuracy. acs.orgchemrxiv.org
Table 3: Potential Machine Learning Applications for this compound
| Application Area | Machine Learning Technique | Objective and Potential Impact | Key Challenge |
|---|---|---|---|
| Polymorphism Prediction | Classification Algorithms (e.g., SVM, Random Forest) nih.govchemrxiv.org | Predict the probability of a molecule forming multiple crystal structures to focus experimental efforts. chemrxiv.org | Data bias in existing databases; many compounds may be incorrectly labeled as having only one form. chemrxiv.org |
| Property Prediction | Regression Algorithms (e.g., Gradient Boosting, ANN) aip.org | Predict physical properties (e.g., solubility, stability) of known and hypothetical polymorphs. | Requires accurate quantum mechanical or experimental data for training the models. aip.org |
| New Material Discovery | Generative Models, High-Throughput Screening aip.orgaps.org | Screen vast chemical spaces to identify new iron-gluconate-based compounds with desired functionalities. | Computational expense of verifying predictions with methods like Density Functional Theory (DFT). aip.org |
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The current synthesis of ferrous gluconate typically involves the reaction of ferrous sulfate (B86663) with sodium gluconate. scispace.comresearchgate.net The precursor, gluconic acid, is commercially produced via microbial fermentation of glucose, a process that is inherently green. frontiersin.orgatamanchemicals.com
Future research will focus on optimizing the entire lifecycle of this compound production. Key areas include:
Greener Precursors and Solvents: While gluconic acid from fermentation is sustainable, research into alternative pathways, such as the direct oxidation of glucose using less hazardous catalysts, could further improve the process. rsc.org Studies have shown that gluconic acid in an aqueous solution can itself act as a sustainable and recyclable medium for other organic reactions, highlighting its green credentials. rsc.org
Waste Minimization: The current synthesis produces sodium sulfate as a byproduct. scispace.comceon.rs Developing synthesis routes with higher atom economy that minimize inorganic salt waste is a significant goal.
Energy Efficiency: Exploring energy-efficient synthesis methods, such as mechanochemistry or sonochemistry, could reduce the environmental footprint of production.
A comparative life cycle assessment (LCA) of different synthesis routes will be essential to holistically evaluate their environmental impact, from raw material sourcing to final product purification. acs.org
Table 4: Green Chemistry Approaches for Ferrous Gluconate Synthesis
| Green Chemistry Principle | Application to Ferrous Gluconate Synthesis | Future Research Direction |
|---|---|---|
| Use of Renewable Feedstocks | Gluconic acid precursor is derived from glucose via fermentation. frontiersin.orgatamanchemicals.com | Optimize fermentation processes and explore use of non-food biomass as a glucose source. |
| Safer Solvents and Auxiliaries | Synthesis typically uses water as a solvent. scispace.com Aqueous gluconic acid can act as a green promoting medium. rsc.org | Eliminate the use of any organic solvents in purification steps, potentially through advanced crystallization techniques. |
| Atom Economy | The reaction of ferrous sulfate and sodium gluconate produces sodium sulfate byproduct. scispace.com | Design alternative synthesis pathways that incorporate all reactant atoms into the final product. |
| Design for Energy Efficiency | Current methods may involve heating. fao.org | Investigate ambient temperature synthesis routes or processes powered by alternative energy sources like ultrasound. |
Development of Smart Materials Based on this compound Chemistry
The chemical properties of this compound make it a versatile platform for the development of advanced, "smart" materials with responsive or functional behaviors. Research is moving beyond its traditional roles to explore its use as a key component in sophisticated material systems.
A prominent example is the development of self-propelling micromotors for active mineral delivery. nih.gov In this application, ferrous gluconate hydrate is loaded into a chitosan (B1678972) layer that coats a magnesium-based micromotor. nih.gov These micromotors are designed to propel themselves autonomously in intestinal fluid, offering a strategy for localized and enhanced delivery. nih.gov This represents a shift from passive material to an active, functional device.
Another emerging area is the use of this compound as a precursor for the synthesis of functional inorganic nanomaterials. researchgate.netacs.org Through thermal decomposition under controlled atmospheres, it can be converted into various iron oxides, including maghemite (γ-Fe₂O₃) nanoparticles. researchgate.netacs.org These nanoparticles have applications in magnetic storage, catalysis, and as sensing materials. The challenge is to precisely control the decomposition process to achieve nanoparticles with the desired phase, size, and morphology for specific applications.
Table 5: Smart Materials Derived from this compound
| Smart Material System | Role of this compound | Functionality and Application | Reference |
|---|---|---|---|
| Active Delivery Micromotors | Active payload (iron source) loaded into a chitosan polymer layer. | Autonomous propulsion in biological fluids for targeted and enhanced delivery of minerals. | nih.gov |
| Iron Oxide Nanoparticles (e.g., γ-Fe₂O₃) | Single-source precursor material. | Thermal decomposition yields nanoparticles for potential use in magnetic materials, catalysis, or gas sensors. | researchgate.netacs.org |
Q & A
Q. What are the standard laboratory methods for synthesizing ferrous gluconate dihydrate?
this compound (FeC₁₂H₂₂O₁₄·2H₂O) is synthesized by reacting iron(II) salts (e.g., iron(II) sulfate) with gluconic acid under controlled pH and temperature. Key steps include:
- Adjusting the pH to ~6–7 to favor iron(II) complexation while minimizing oxidation to Fe³⁺.
- Crystallizing the product under nitrogen to prevent oxidation, followed by vacuum drying to isolate the dihydrate form .
- Confirming purity via elemental analysis (iron content ≈11.5%) and X-ray diffraction (XRD) to verify the crystalline dihydrate structure .
Q. How can researchers determine the purity and iron content in this compound samples?
- Titrimetry : EDTA complexometric titration under nitrogen to quantify Fe²⁺ without interference from oxidized Fe³⁺ .
- Thermogravimetric Analysis (TGA) : Measure weight loss at 188°C (decomposition) and 100–150°C (hydration water loss) to confirm dihydrate stoichiometry .
- Spectrophotometry : UV-Vis analysis of Fe²⁺-bipyridyl complexes at 520 nm for iron quantification .
Q. What factors influence the stability of this compound in aqueous solutions?
- pH : Stability decreases above pH 4.5 due to Fe²⁺ oxidation, observed via color shifts (light yellow → brown → green) .
- Aeration : Oxygen accelerates oxidation; use degassed solvents and inert atmospheres for long-term stability .
- Light : Photodegradation occurs in aqueous solutions; store in amber glass or opaque containers .
Advanced Research Questions
Q. What intermediate phases are observed during the thermal decomposition of this compound, and how can their formation be controlled?
- Decomposition Pathway : TGA-DSC studies show sequential transitions:
- Control Methods : Heating rate (<5°C/min) and inert atmospheres (N₂/Ar) stabilize intermediates for characterization via XRD or Mössbauer spectroscopy .
Q. How do pH variations affect the structural integrity and iron release kinetics of this compound in pharmaceutical formulations?
- Low pH (2–4) : Enhances Fe²⁺ solubility but risks gastric irritation. Release kinetics follow first-order models due to rapid ionization .
- Neutral pH (6–7) : Precipitates Fe(OH)₂, reducing bioavailability. Use chelators (e.g., ascorbic acid) to stabilize Fe²⁺ and slow oxidation .
- Analytical Tools : Use dissolution testing with USP apparatus to simulate gastrointestinal conditions and HPLC to track degradation products .
Q. What advanced spectroscopic techniques are recommended for characterizing the oxidation states of iron in this compound under different storage conditions?
- Mössbauer Spectroscopy : Quantifies Fe²⁺/Fe³⁺ ratios in solid-state samples, critical for studying oxidation during storage .
- X-ray Photoelectron Spectroscopy (XPS) : Surface-sensitive analysis to detect oxidation layers in aged samples .
- Electron Paramagnetic Resonance (EPR) : Identifies free radicals formed during oxidation, particularly in aqueous solutions exposed to light .
Q. Methodological Notes
- Contradictions in Data : Discrepancies in decomposition intermediates (e.g., FeO vs. Fe₃O₄) may arise from varying heating rates or atmospheric conditions. Replicate experiments under controlled parameters .
- Quality Control : Cross-reference USP monographs for acceptance criteria on iron content (11.5–12.5%) and heavy metal limits (<0.002%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
